N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core, a thioacetamide linker, and a 4-fluorobenzyl substituent. This structure combines a rigid bicyclic system with a sulfur-containing bridge and a fluorinated aromatic group, which may enhance bioavailability and target binding.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c26-18-12-10-16(11-13-18)14-27-21(31)15-33-25-28-20-9-5-4-8-19(20)23-29-22(24(32)30(23)25)17-6-2-1-3-7-17/h1-13,22H,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSFQOMKUEWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its potential as a therapeutic agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit certain kinases involved in cell proliferation and survival pathways. For instance, studies have shown that compounds with similar structures can act as inhibitors of the epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer cell growth .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate significant antimicrobial potential:
| Compound | MIC (μg/mL) | Bacterial Strains Tested |
|---|---|---|
| 4d | 10.7–21.4 | E. coli, S. aureus |
| 4p | 21.4–40.2 | P. aeruginosa |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro on various cancer cell lines. The National Cancer Institute (NCI) screening revealed significant growth inhibition at concentrations around 10 μM:
| Cell Line | IC50 (μM) | Effectiveness (%) |
|---|---|---|
| HCT116 | 0.5 | 99.74 |
| RPMI8226 | 0.8 | 95 |
| MCF7 | 1.0 | 90 |
These results indicate that the compound exhibits potent antiproliferative activity against multiple cancer types, suggesting its potential as an anticancer drug candidate .
Case Studies
A notable case study involved the evaluation of related thiazole-fused quinazolines that share structural similarities with this compound. These compounds were tested against a panel of human cancer cell lines and demonstrated varying degrees of cytotoxicity without affecting normal cells significantly.
Key Findings:
- Mechanistic Insights : Inhibitory effects on key signaling pathways were observed.
- Selectivity : High selectivity for cancer cells over normal cells was noted.
- Future Directions : Further investigations are warranted to explore the full therapeutic potential and optimize structural modifications for enhanced efficacy.
Scientific Research Applications
Antitumor Activity
Research indicates that quinazoline derivatives exhibit notable antitumor properties. The compound's structure allows it to interact with various biological targets involved in cancer progression:
- Mechanism of Action : Quinazolines often act as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in many cancers such as breast, ovarian, and prostate cancer. By inhibiting these receptors, the compound may impede tumor growth and metastasis .
- Case Studies : In vitro studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cell lines, showcasing IC₅₀ values that suggest significant cytotoxicity. For instance, modifications in the structure can lead to enhanced activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
Antimicrobial Properties
Quinazoline derivatives have also been investigated for their antimicrobial activities. The thioamide moiety in the compound enhances its interaction with bacterial enzymes:
- Mechanism : The thioamide group can participate in hydrogen bonding and other interactions that disrupt bacterial cell wall synthesis or function.
- Research Findings : Studies have shown that certain quinazoline derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
CNS Activity
The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders:
- Neuroprotective Effects : Research suggests that modifications on the quinazoline ring can lead to compounds with neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives is also noteworthy:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
- Clinical Implications : This property opens avenues for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthetic Approaches
The synthesis of N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves:
- Formation of Quinazoline Core : Utilizing anthranilic acid and thioacetamide as starting materials.
- Substitution Reactions : Introducing the fluorobenzyl group through electrophilic aromatic substitution or similar methods to enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs reported in the evidence:
Key Observations:
In contrast, triazinoindole (Compound 23) and benzo[d]thiazole (Compound 5j) cores offer different electronic profiles, affecting solubility and target selectivity . Thiadiazole-based analogs (e.g., 5e) exhibit simpler synthesis but lower complexity, which may limit their pharmacological scope .
Role of Fluorobenzyl Substituents :
- The 4-fluorobenzyl group is a recurring motif in Compounds 5j, 30, and the target. Fluorination typically improves metabolic stability and lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs .
Thioacetamide Linker :
- The thioether bridge in the target compound and analogs (e.g., 5j, 23) introduces conformational flexibility while maintaining electron-rich regions for hydrogen bonding or π-π interactions. This linker is critical for maintaining bioactivity in anticonvulsant models .
Biological Activity Trends: Compound 5j () demonstrates that fluorobenzyl-thioacetamide hybrids exhibit potent anticonvulsant activity with low neurotoxicity.
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-c]quinazolinone core via cyclization of substituted quinazoline precursors. Key steps include:
- Core Formation : Cyclization under reflux with acetic acid or polyphosphoric acid to generate the imidazo[1,2-c]quinazolin-3-one scaffold .
- Thioacetamide Introduction : Reaction of the quinazolinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF or THF at 60–80°C .
- Fluorobenzyl Functionalization : Coupling via nucleophilic substitution or amidation, often using HATU or EDCI as coupling agents in dichloromethane .
Methodological Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity with melting point analysis and LC-MS .
Q. How is the compound’s structural identity validated?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm and thioacetamide carbonyl at ~170 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond lengths, angles, and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 479.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in efficacy (e.g., IC₅₀ values in kinase assays) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or ATP concentrations .
- Compound Stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis of the thioacetamide group) .
Methodology : - Perform side-by-side comparisons using standardized protocols (e.g., CLIA guidelines).
- Use stability-indicating HPLC to monitor compound integrity during assays .
- Apply statistical meta-analysis to aggregate data from multiple studies .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
Key challenges include poor solubility and rapid metabolism:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) or modify the fluorobenzyl moiety to reduce CYP450-mediated oxidation .
- Bioavailability Testing : Conduct PK studies in rodent models with LC-MS/MS quantification of plasma levels .
Q. How do computational methods aid in understanding its mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR or Aurora B), guided by crystallographic data from similar imidazo-quinazoline derivatives .
- MD Simulations : GROMACS-based simulations to assess binding stability over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory activity .
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxic potencies?
Contradictions may stem from:
- Off-Target Effects : Cross-reactivity with unrelated kinases or ion channels .
- Cell Permeability : Variability in P-glycoprotein expression across cell lines affecting intracellular concentrations .
Resolution : - Use isoform-specific kinase inhibitors (e.g., gefitinib for EGFR) as controls.
- Quantify intracellular compound levels via LC-MS in parallel with cytotoxicity assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
